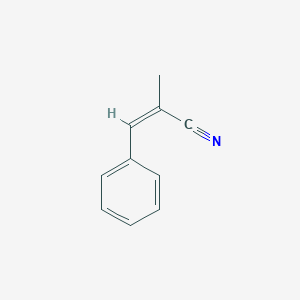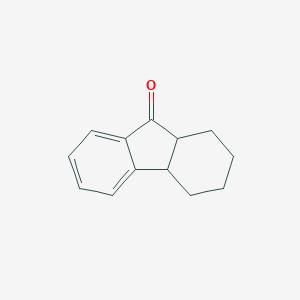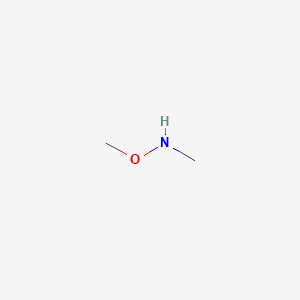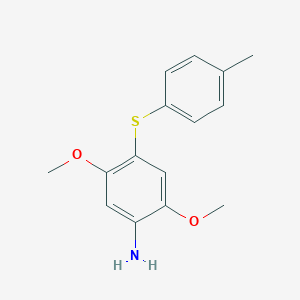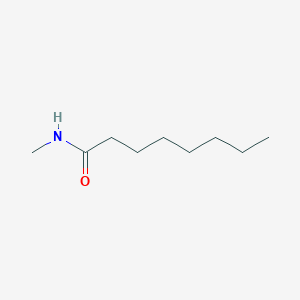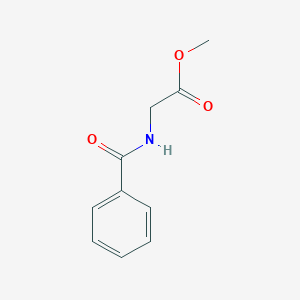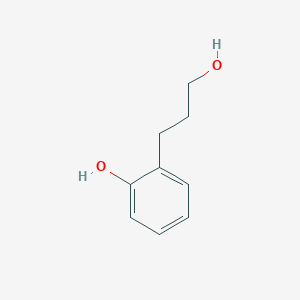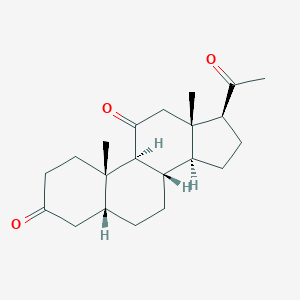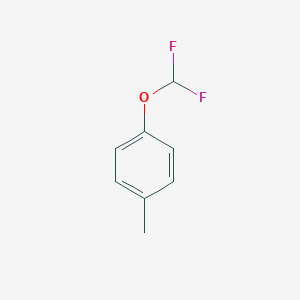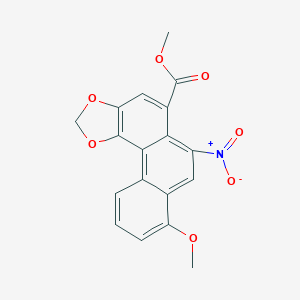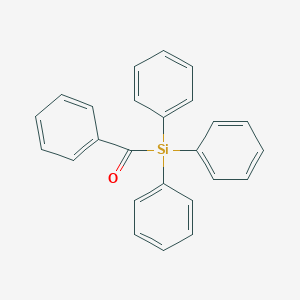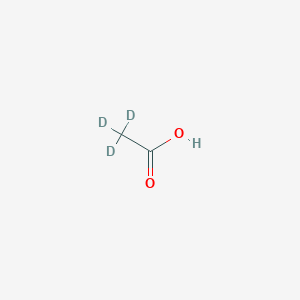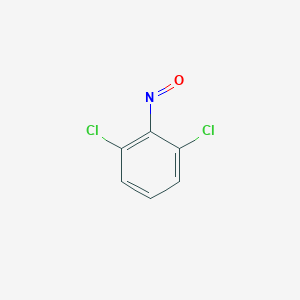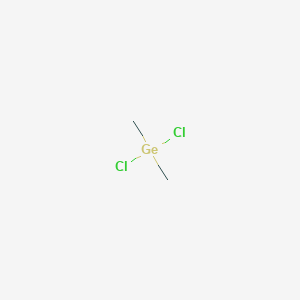
二甲基锗二氯化物
描述
Dimethylgermanium dichloride, a germanium-based organometallic compound, is significant due to its applications in synthesis and material science. Its molecular structure and properties are foundational to understanding its reactivity and utility in various chemical processes.
Synthesis Analysis
The synthesis of dimethylgermanium dichloride involves reactions with methylamine, leading to nonamethylcyclotrigermazane. This compound, upon reaction with methyllithium, yields lithiumtrimethylgermaniummethylamide, which further reacts with trimethylchlorosilane and other trimethyl metal chlorides to form various methylamines, highlighting its versatility in synthesis routes (I. Schumann-Ruidisch & B. Jutzi-Mebert, 1968).
Molecular Structure Analysis
The molecular structure of related dimethyltin dichloride has been studied, providing insights into the bond lengths and valency angles that could be analogous to dimethylgermanium dichloride. These studies ascertain a regular bond contraction, which is crucial for understanding the molecular geometry and electronic structure of dimethylgermanium dichloride (Hideji Fujii & M. Kimura, 1971).
Chemical Reactions and Properties
Chemical reactions involving the exchange of substituents between the dimethylsilicon and dimethylgermanium moieties have been explored, showcasing the dynamic chemical behavior of dimethylgermanium dichloride in various conditions. These equilibria studies reveal insights into its reactivity and potential for synthesis in organometallic chemistry (J. R. Wazer, K. Moedritzer, & L. Groenweghe, 1966).
Physical Properties Analysis
The rotational spectrum and microwave spectroscopy of dimethylgermane, closely related to dimethylgermanium dichloride, provide data on molecular dimensions and the internal rotation barrier of methyl groups. These physical properties are essential for understanding the behavior of dimethylgermanium compounds in various states (E. C. Thomas & V. Laurie, 1969).
Chemical Properties Analysis
Studies on organometallic chemistry, including the synthesis and structure of cis- and trans-dihalotetrakis(dimethyl sulfoxide)ruthenium(II) complexes, indirectly inform about the chemical behavior of dimethylgermanium dichloride by illustrating the importance of molecular structure on reactivity and the potential for forming complexes with other organometallic compounds (E. Alessio, G. Mestroni, G. Nardin, et al., 1988).
科学研究应用
Synthesis of Germanium Compounds : It forms nonamethylcyclotrigermazane with methylamine and is involved in reactions yielding lithiumtrimethylgermaniummethylamide and other compounds (Schumann-Ruidisch & Jutzi-Mebert, 1968).
Infrared Spectroscopy : Its infrared spectra, along with those of other germanium and tin derivatives, have been studied, providing insights into characteristic absorptions of certain groups (Brown, Okawara, & Rochow, 1960).
Study of Halogen Exchange : Research has explored the exchange of halogens between dimethylsilicon and dimethylgermanium moieties, contributing to our understanding of molecular interactions and equilibria (Moedritzer & Wazer, 1966).
Equilibrium Studies : Equilibria between dimethylsilicon and dimethylgermanium of various substituents have been investigated, offering insights into molecular scrambling phenomena (Wazer, Moedritzer, & Groenweghe, 1966).
Structural Studies : Single crystal X-ray diffraction studies have been conducted on compounds involving dimethylgermanium dichloride, contributing to our understanding of molecular structures and conformations (Tinga et al., 1994).
NMR Studies : Proton NMR studies have been used to investigate the equilibria between different forms of dimethylgermanium oxide, enhancing our understanding of molecular dynamics and reaction rates (Moedritzer, 1966).
Medical Research : It has been used in synthesizing derivatives of dipeptides, with studies exploring their crystal structure and potential medical applications, such as in cancer treatment (Vornefeld, Huber, Preut, & Brunner, 1989).
Polymer Science : Research has looked into systems consisting of various chain molecules resulting from scrambling between dimethylgermanium and dimethylsilicon moieties, contributing to the field of polymer science (Moedritzer & Wazer, 1968).
Atomic Layer Epitaxy : Studies have analyzed atomic layer epitaxy (ALE) of germanium using dimethylgermanium dichloride, contributing to advancements in materials science and nanotechnology (Sugahara & Matsumura, 1997).
安全和危害
属性
IUPAC Name |
dichloro(dimethyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Cl2Ge/c1-5(2,3)4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQECBLVSMFAWIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165156 | |
| Record name | Dichlorodimethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylgermanium dichloride | |
CAS RN |
1529-48-2 | |
| Record name | Germane, dichlorodimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorodimethylgermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorodimethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodimethylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



